Quinovin
Overview
Description
Quinovin is a glucoside isolated from the bark of Cortex chinae and Mitragyna stipulosa. It is a mixture of three glycosides: Quinovic acid beta-D-quinovoside, Cincholic acid beta-D-quinovoside, and Quinovic acid beta-D-glucoside . This compound has been shown to inhibit phosphodiesterase 1 from snake venom in submillimolar concentrations .
Mechanism of Action
Target of Action
Quinovin, also known as Chinovin, is a glucoside isolated from the bark of Cortex chinae and Mitragyna stipulosa . It is a mixture of three glycosides: 60% A (Quinovic acid b-D-quinovoside), 5% B (Cincholic acid b-D-quinovoside), and 30% C (Quinovic acid b-D-glucoside) . The primary target of this compound is phosphodiesterase 1 (PDE1) from snake venom . PDE1 plays a crucial role in regulating levels of intracellular cyclic nucleotides, which are key mediators of signal transduction in cells.
Mode of Action
This compound inhibits PDE1 in submillimolar concentrations . By inhibiting PDE1, this compound prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This can result in altered signal transduction within the cell, potentially affecting a variety of cellular processes.
Biochemical Pathways
These pathways play roles in a variety of cellular processes, including inflammation, smooth muscle contraction, cardiac function, and neurotransmission .
Pharmacokinetics
Like other quinolones, it is expected to have good bioavailability and to be metabolized in the liver
Result of Action
For example, it may affect smooth muscle relaxation, inflammation, and neurotransmission
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the activity of many drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including quinovin, involves various methods such as:
Microwave-assisted synthesis: This method uses microwave radiation to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.
One-pot reactions: These reactions involve multiple steps carried out in a single reaction vessel without isolating intermediates.
Solvent-free reactions: These reactions are performed without the use of solvents, making them more environmentally friendly.
Catalyst-based methods: Using catalysts such as clay or ionic liquids, which can be recycled and reused.
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods include:
Transition metal-catalyzed reactions: These reactions use metals like palladium or copper to facilitate the formation of quinoline derivatives.
Ultrasound irradiation: This method uses ultrasonic waves to promote chemical reactions, often leading to higher yields and cleaner products.
Chemical Reactions Analysis
Types of Reactions: Quinovin undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and electrophiles under various conditions.
Major Products:
Oxidation: Quinovic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Quinovin has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Studied for its inhibitory effects on phosphodiesterase 1 and potential therapeutic applications.
Medicine: Investigated for its potential use in treating diseases such as malaria and cancer.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Quinovin is unique among quinoline derivatives due to its specific glycoside composition. Similar compounds include:
Quinine: An alkaloid used to treat malaria.
Quinidine: An antiarrhythmic agent.
Cinchonidine: An alkaloid with antimalarial properties.
Cinchonine: Another alkaloid used in stereochemistry and asymmetric synthesis.
This compound stands out due to its specific inhibitory effects on phosphodiesterase 1 and its unique glycoside composition .
Properties
IUPAC Name |
(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O9/c1-18-10-15-35(30(40)41)16-17-36(31(42)43)21(25(35)19(18)2)8-9-23-33(6)13-12-24(32(4,5)22(33)11-14-34(23,36)7)45-29-28(39)27(38)26(37)20(3)44-29/h8,18-20,22-29,37-39H,9-17H2,1-7H3,(H,40,41)(H,42,43)/t18-,19+,20-,22+,23-,24+,25+,26-,27+,28-,29+,33+,34-,35+,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOQHFWXBKTHST-DLCGLXBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107870-05-3 | |
Record name | Quinovin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107870053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | QUINOVIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5655DJH94B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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